4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione
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Overview
Description
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione is a chemical compound with the molecular formula C7H9NO2S It is a thiomorpholine derivative, characterized by the presence of a prop-2-yn-1-yl group attached to the thiomorpholine ring
Mechanism of Action
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione . These factors may include pH, temperature, presence of other molecules, and cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiomorpholine nitrogen attacks the carbon of the propargyl bromide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-[2,4-dichloro-5-(prop-2-yn-1-yloxy)phenyl]thiomorpholine-3,5-dione
- 4-prop-2-ynyl-thiomorpholine 1,1-dioxide
Comparison
4-(Prop-2-yn-1-yl)thiomorpholine-3,5-dione is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-yl group This structural feature imparts distinct chemical reactivity and potential biological activity compared to similar compounds
Properties
IUPAC Name |
4-prop-2-ynylthiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-2-3-8-6(9)4-11-5-7(8)10/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPBAVXNGNLXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CSCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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